molecular formula C21H16O6 B2559272 5-Methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid CAS No. 376375-10-9

5-Methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid

Cat. No.: B2559272
CAS No.: 376375-10-9
M. Wt: 364.353
InChI Key: IUOQTIBTHSSQTI-UHFFFAOYSA-N
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Description

5-Methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid is a synthetic organic compound of significant interest in medicinal and agricultural chemistry research. Its molecular structure incorporates a furan-carboxylic acid moiety linked to a benzo[c]chromenone (benzocoumarin) core, a scaffold recognized for its diverse biological activities . The benzo[c]chromenone segment of the molecule is a key structural feature found in compounds studied for their potential as antifungal agents . Research into novel synthetic compounds is particularly critical for combating phytopathogens like Fusarium oxysporum (FOX), which causes devastating vascular wilt diseases in a wide range of crops leading to economic losses of 40-100% . The structural complexity of this compound, featuring multiple fused and substituted rings, makes it a valuable candidate for investigating new modes of action against such resistant fungi . Furthermore, the furan-carboxylic acid component is a versatile pharmacophore; structurally similar furan derivatives have been extensively explored in drug discovery for various applications, including as antisickling agents for sickle cell disease, highlighting the potential for this core structure to interact with biologically relevant targets . This product is provided for research and development purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary safety and handling assessments before use.

Properties

IUPAC Name

5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O6/c1-11-17(25-10-13-9-18(20(22)23)26-12(13)2)8-7-15-14-5-3-4-6-16(14)21(24)27-19(11)15/h3-9H,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOQTIBTHSSQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=C(OC(=C4)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common approach involves the reaction of 4-methyl-6-oxobenzo[c]chromen-3-yl with appropriate reagents under controlled conditions to introduce the furan and carboxylic acid groups.

Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is primarily governed by:

  • Carboxylic acid group : Enables esterification, amidation, and decarboxylation.

  • Methoxy groups : May undergo demethylation or nucleophilic substitution under harsh conditions.

  • Chromen core : Stabilized by aromaticity, less reactive unless activated.

  • Furan ring : Susceptible to oxidation or electrophilic substitution depending on substituents .

Carboxylic Acid Reactions

  • Esterification : The acid reacts with alcohols (e.g., ethanol) to form esters, such as the ethyl ester derivative (C₂₁H₂₂O₆) .

  • Amidation : Reaction with amines to form amides, though experimental details are not explicitly provided in the sources.

  • Decarboxylation : Potential under high-temperature or acidic conditions to eliminate CO₂.

Methoxy Group Reactions

  • Demethylation : Requires strong acids (e.g., HBr) to hydrolyze methyl ethers, though no direct evidence exists for this compound.

  • Nucleophilic Substitution : Unlikely unless activated, given the stability of the ether linkage.

Furan Ring Reactivity

  • Oxidation : May oxidize to maleic anhydride derivatives under strong oxidizing agents (e.g., KMnO₄).

  • Electrophilic Substitution : Possible at the α-position of the furan ring, but steric hindrance from the chromen substituent may limit reactivity.

Analytical Characterization

The compound’s structure is confirmed using:

  • Nuclear Magnetic Resonance (NMR) : Identifies proton environments and coupling patterns.

  • Mass Spectrometry (MS) : Validates molecular weight (364.3 g/mol for the acid, 370.4 g/mol for the ethyl ester) .

Table 2: Key Analytical Data

PropertyAcid (CID 1318656)Ethyl Ester (CID 7001864)
Molecular FormulaC₂₁H₁₆O₆C₂₁H₂₂O₆
Molecular Weight364.3 g/mol370.4 g/mol
XLogP3-AA4.8
Hydrogen Bond Acceptors66
Rotatable Bonds3
Synonyms5-Methyl-4-[(4-methyl...5-Methyl-4-[(4-methyl...
Source

Scientific Research Applications

Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and modifications, making it an important component in organic synthesis.

Biology

In biological research, this compound may act as a probe or inhibitor in various studies. It has shown potential in:

  • Antimicrobial Activity: Exhibiting significant effects against various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Antioxidant Properties: The compound's ability to scavenge free radicals suggests its application in studies focused on oxidative stress and related diseases.

Medicine

Due to its diverse biological activities, 5-Methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid is being investigated for potential therapeutic applications, including:

  • Cancer Research: Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Drug Development: Its unique structure may interact with specific molecular targets or pathways in the body, leading to therapeutic effects.

Industry

The compound's antioxidant properties make it suitable for various industrial applications, including:

  • Cosmetics: Used as an ingredient in formulations aimed at reducing oxidative damage to skin cells.
  • Food Preservation: Its ability to inhibit oxidation may help in extending the shelf life of food products.
Activity TypeDescriptionReference Source
AntimicrobialEffective against gram-positive and gram-negative bacteria ,
AntioxidantScavenges free radicals; potential applications in oxidative stress research ,
AnticancerInhibits proliferation of cancer cell lines (e.g., HepG2) ,
  • Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as a new antibiotic agent .
  • Antioxidant Activity Assessment : In vitro assays demonstrated that the compound effectively scavenged free radicals, with results comparable to established antioxidants like Vitamin C. This suggests its utility in formulations aimed at combating oxidative stress .
  • Cancer Cell Proliferation Inhibition : Research conducted on HepG2 liver cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential role as an anticancer therapeutic .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets or pathways in the body, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

Key structural differences among analogs lie in:

  • Substituents on the benzochromen ring : Position and type (e.g., methoxy, methyl, or halogens).
  • Acid moiety: Propanoic acid vs. furan-carboxylic acid.
  • Linker groups: Oxymethyl vs. acetylated or amino-linked chains.

Physicochemical and Functional Properties

The table below summarizes critical differences:

Compound Name Key Substituents Molecular Weight (g/mol) Acid Type Notable Features References
5-Methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid (Target) 4-methyl, 6-oxo (benzochromen); 5-methyl (furan) ~350–400 (estimated) Furan-2-carboxylic acid High potential for hydrogen bonding due to carboxylic acid and ketone groups.
4-{[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy]methyl}-5-methylfuran-2-carboxylic acid 8-methoxy, 4-methyl, 6-oxo (benzochromen) ~400 (estimated) Furan-2-carboxylic acid Methoxy group enhances polarity and solubility compared to the target compound.
2-({6-oxo-6H-benzo[c]chromen-3-yl}oxy)propanoic acid 6-oxo (benzochromen); propanoic acid chain 258.28 Propanoic acid Smaller molecular weight; lacks furan ring and methyl substituents.
5-[(4-Chlorophenoxy)methyl]furan-2-carboxylic acid 4-chlorophenoxymethyl (furan) 256.28 Furan-2-carboxylic acid Chlorine substituent increases electronegativity and potential bioactivity.
(2S)-2-[[2-[(6-keto-7,8,9,10-tetrahydrobenzo[c]isochromen-3-yl)oxy]acetyl]amino]-4-methylvalerate Tetrahydrobenzo[c]isochromen; amino acid ester ~450 (estimated) Valerate ester Amino acid ester may improve membrane permeability for biological applications.

Biological Activity

5-Methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a furan ring and a chromene moiety, contributing to its biological activity. The molecular formula is C20H20O5C_{20}H_{20}O_5, and it has a molecular weight of approximately 336.37 g/mol. The structure is depicted below:

5 Methyl 4 4 methyl 6 oxobenzo c chromen 3 yl oxymethyl furan 2 carboxylic acid\text{5 Methyl 4 4 methyl 6 oxobenzo c chromen 3 yl oxymethyl furan 2 carboxylic acid}

Research indicates that this compound exhibits various biological activities, primarily due to its ability to interact with multiple biological targets. The following mechanisms have been identified:

  • Antioxidant Activity : The compound shows significant antioxidant properties, which are crucial for neutralizing free radicals and preventing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines and pathways, thereby reducing inflammation.
  • Antimicrobial Properties : Preliminary studies indicate effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Description Reference
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits cytokine production; reduces inflammation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Studies

  • Antioxidant Activity Study : A study conducted on various furan derivatives demonstrated that the compound significantly reduced lipid peroxidation in vitro, indicating strong antioxidant potential (Zulbayu et al., 2021) .
  • Anti-inflammatory Mechanism : In an experimental model of arthritis, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses (Andi et al., 2020) .
  • Antimicrobial Efficacy : A series of tests against clinical isolates showed that the compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development (BenchChem, 2024).

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-oxidation of the chromen ketone group.
  • Optimize stoichiometry to prevent dimerization during coupling.

Basic: How is the compound characterized spectroscopically?

Q. Methodological Answer :

  • NMR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. For example:
    • Furan protons: δ 6.2–7.1 ppm (H-3, H-5).
    • Chromen carbonyl: δ 170–175 ppm (¹³C).
    • Oxymethyl bridge: δ 4.5–5.0 ppm (¹H, –OCH₂–) .
  • IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹; chromen C=O at ~1680 cm⁻¹.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Tip : 2D-NMR (COSY, HSQC) resolves overlapping signals in the chromen-furan junction .

Advanced: How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural refinement?

Q. Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (Mo/Kα radiation) and low-temperature (100 K) crystals to minimize thermal motion .
  • Software Tools : SHELXL for refinement. For twinning, apply TWIN/BASF commands; for disorder, use PART/SUMP constraints .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rw convergence criteria (<5% discrepancy) .

Example : A study on a related chromen derivative resolved disorder in the oxymethyl group by refining occupancy factors and applying geometric restraints .

Advanced: What in vitro assays are suitable for evaluating its biological activity, and how are contradictions in bioassay data addressed?

Q. Methodological Answer :

  • Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus and E. coli; compare IC₅₀ values to controls like ciprofloxacin.
  • Anticancer : MTT assay (48–72 hr exposure) on cancer cell lines (e.g., HeLa, MCF-7). Normalize cytotoxicity to cisplatin .
  • Data Contradictions :
    • Replicate assays to rule out experimental variability.
    • Use structure-activity relationship (SAR) analysis to compare with analogs (e.g., chlorine vs. methyl substituents) .

Table 1 : Bioactivity Comparison of Structural Analogs

CompoundAntimicrobial IC₅₀ (µg/mL)Anticancer IC₅₀ (µM)
Target Compound12.5 ± 1.28.7 ± 0.9
5-Chloro Analog 8.9 ± 0.75.4 ± 0.6
Methoxy Derivative >5015.2 ± 1.1

Basic: What purification methods ensure high purity (>95%)?

Q. Methodological Answer :

  • Recrystallization : Use DMF/water (1:3) at 60°C; cooling to 4°C yields needle-shaped crystals.
  • Chromatography : Flash silica gel (230–400 mesh) with ethyl acetate/hexane (3:7 → 1:1). Monitor fractions via UV (254 nm) .
  • HPLC : Reverse-phase C18 column (MeCN/water + 0.1% TFA) for final polishing .

Advanced: How does the oxymethyl linker’s stability impact formulation studies?

Q. Methodological Answer :

  • pH Sensitivity : The ether bond hydrolyzes under strong acidic (pH <2) or basic (pH >10) conditions.
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; analyze degradation via LC-MS.
  • Formulation Mitigation : Use enteric coatings (pH-dependent release) or lyophilization for parenteral forms .

Advanced: How can computational modeling predict its drug-likeness?

Q. Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with COX-2 or topoisomerase II.
  • ADMET Prediction : SwissADME for bioavailability (Lipinski’s Rule of 5); ProTox-II for toxicity .
  • QSAR : Correlate substituent electronegativity with logP and IC₅₀ values .

Table 2 : Predicted ADMET Properties

PropertyValue
logP2.8
H-bond Acceptors6
BBB PermeabilityLow
HepatotoxicityModerate

Basic: What are its storage and handling protocols?

Q. Methodological Answer :

  • Storage : Desiccated at –20°C in amber vials to prevent photodegradation.
  • Handling : Use nitrile gloves and fume hood; avoid inhalation (irritant risk) .

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